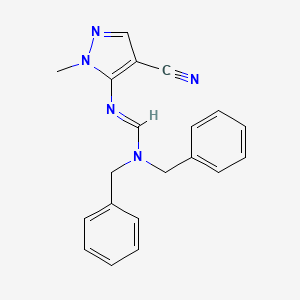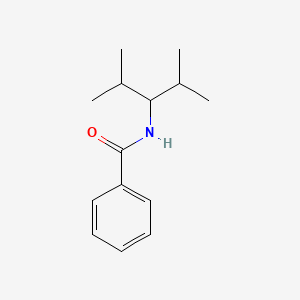
N-(1-isopropyl-2-methylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-2-methylpropyl)benzamide, also known as IBMP, is a chemical compound that has been widely used in scientific research due to its unique properties. IBMP is a white crystalline solid that belongs to the class of benzamides. It has a molecular weight of 191.28 g/mol and a melting point of 119-121°C. This compound is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wirkmechanismus
The mechanism of action of N-(1-isopropyl-2-methylpropyl)benzamide involves the inhibition of PDE activity, leading to an increase in the levels of cAMP and cGMP. These cyclic nucleotides are involved in various cellular processes, including cell signaling, gene expression, and metabolism. The increased levels of cAMP and cGMP lead to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn regulate various downstream signaling pathways.
Biochemical and Physiological Effects
N-(1-isopropyl-2-methylpropyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of cAMP and cGMP in various cell types, including smooth muscle cells, platelets, and cancer cells. N-(1-isopropyl-2-methylpropyl)benzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-(1-isopropyl-2-methylpropyl)benzamide has been reported to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-isopropyl-2-methylpropyl)benzamide in lab experiments include its ability to selectively inhibit PDE activity, its solubility in organic solvents, and its stability under various experimental conditions. However, N-(1-isopropyl-2-methylpropyl)benzamide has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on N-(1-isopropyl-2-methylpropyl)benzamide. One area of interest is the development of new derivatives of N-(1-isopropyl-2-methylpropyl)benzamide with improved potency and selectivity for PDE inhibition. Another area of research is the investigation of the potential therapeutic applications of N-(1-isopropyl-2-methylpropyl)benzamide in various diseases, including cancer, inflammation, and pain. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(1-isopropyl-2-methylpropyl)benzamide on cellular signaling pathways.
Synthesemethoden
N-(1-isopropyl-2-methylpropyl)benzamide can be synthesized using various methods, including the reaction of 2-methyl-2-propanol with phosgene to form 2-methyl-2-chloro-1-propanol, which is then reacted with benzoyl chloride to form N-(1-isopropyl-2-methylpropyl)benzamide. Another method involves the reaction of 2-methyl-2-propanol with benzoyl chloride in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
N-(1-isopropyl-2-methylpropyl)benzamide has been extensively used in scientific research due to its ability to inhibit the activity of cyclic nucleotide phosphodiesterase (PDE). PDE is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the activity of PDE, N-(1-isopropyl-2-methylpropyl)benzamide increases the levels of cAMP and cGMP in cells, leading to various physiological effects.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10(2)13(11(3)4)15-14(16)12-8-6-5-7-9-12/h5-11,13H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWOYGGIOZNPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

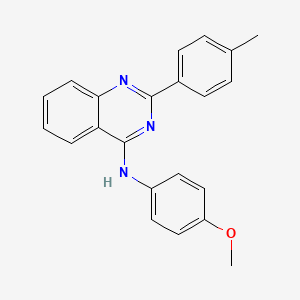


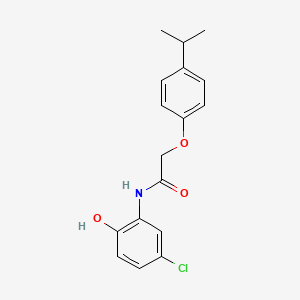
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)
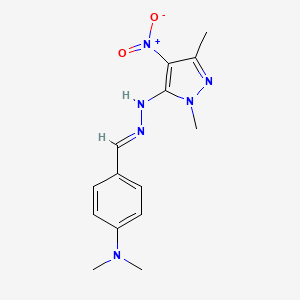
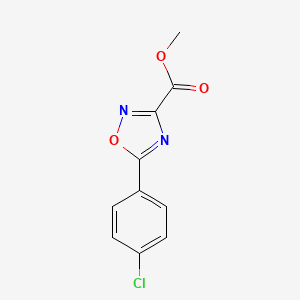
![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)
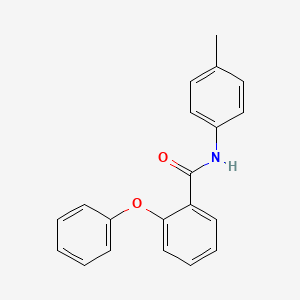
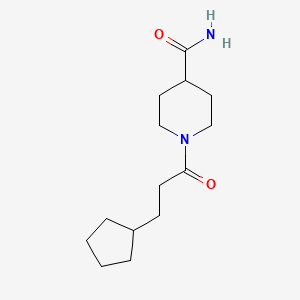
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5801290.png)

